molecular formula C10H20O B2740094 (2R)-2-Cycloheptylpropan-1-ol CAS No. 2248174-62-9

(2R)-2-Cycloheptylpropan-1-ol

Cat. No.: B2740094
CAS No.: 2248174-62-9
M. Wt: 156.269
InChI Key: TULHILAAOXONNC-VIFPVBQESA-N
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Description

(2R)-2-Cycloheptylpropan-1-ol is an organic compound characterized by a cycloheptyl group attached to a propanol backbone. This chiral molecule has significant importance in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Cycloheptylpropan-1-ol typically involves the use of Grignard reagents. One common method is the reaction of cycloheptylmagnesium bromide with propanal under controlled conditions to yield the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of cycloheptylpropanone. This process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of specific catalysts and reaction conditions is crucial to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Cycloheptylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: It can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products Formed

    Oxidation: Cycloheptylpropanone.

    Reduction: Cycloheptylpropane.

    Substitution: 2-Cycloheptylpropyl chloride.

Scientific Research Applications

(2R)-2-Cycloheptylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-Cycloheptylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Cycloheptylpropan-1-ol: The enantiomer of (2R)-2-Cycloheptylpropan-1-ol, differing in the spatial arrangement of atoms.

    Cycloheptylpropanone: The oxidized form of this compound.

    Cycloheptylpropane: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. This enantiomeric purity is crucial for its application in asymmetric synthesis and its potential biological activity.

Properties

IUPAC Name

(2R)-2-cycloheptylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(8-11)10-6-4-2-3-5-7-10/h9-11H,2-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULHILAAOXONNC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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